![molecular formula C30H20N4O4 B102473 1,3-Diazetidine-2,4-dione, 1,3-bis[4-[(4-isocyanatophenyl)methyl]phenyl]- CAS No. 17589-24-1](/img/structure/B102473.png)
1,3-Diazetidine-2,4-dione, 1,3-bis[4-[(4-isocyanatophenyl)methyl]phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diazetidine-2,4-dione, 1,3-bis[4-[(4-isocyanatophenyl)methyl]phenyl]-' is a compound with potential applications in various fields of scientific research. This compound is a derivative of 1,3-diazetidine-2,4-dione and is also known as Bis(4-isocyanatobenzyl) 1,3-diazetidine-2,4-dione. The compound has a unique structure that makes it suitable for different applications.
Mécanisme D'action
The mechanism of action of 1,3-Diazetidine-2,4-dione, 1,3-bis[4-[(4-isocyanatophenyl)methyl]phenyl]-' is not well understood. However, it is believed that the compound reacts with nucleophiles such as amines and alcohols to form urethane and urea linkages. The compound can also undergo Diels-Alder reactions with dienes to form cycloadducts.
Effets Biochimiques Et Physiologiques
There is limited information on the biochemical and physiological effects of 1,3-Diazetidine-2,4-dione, 1,3-bis[4-[(4-isocyanatophenyl)methyl]phenyl]-' on living organisms. However, it has been reported that the compound is not toxic to cells and does not cause significant damage to DNA. The compound has been used as a crosslinking agent for proteins and enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
1,3-Diazetidine-2,4-dione, 1,3-bis[4-[(4-isocyanatophenyl)methyl]phenyl]-' has several advantages for lab experiments. The compound is stable and can be easily synthesized. It can be used as a building block for the synthesis of other compounds. The compound can also be used as a crosslinking agent for proteins and enzymes. However, the compound has limitations in terms of its solubility in common solvents. The compound is also sensitive to moisture and should be stored in a dry environment.
Orientations Futures
There are several future directions for the research on 1,3-Diazetidine-2,4-dione, 1,3-bis[4-[(4-isocyanatophenyl)methyl]phenyl]-' . One direction is to investigate the mechanism of action of the compound and its reactivity with different nucleophiles. Another direction is to explore the potential applications of the compound in the fields of coordination chemistry and catalysis. The compound can also be used as a crosslinking agent for various biomolecules. Further research can be conducted to optimize the synthesis method of the compound and to improve its solubility in common solvents. The compound can also be modified to enhance its properties for specific applications.
Conclusion:
In conclusion, 1,3-Diazetidine-2,4-dione, 1,3-bis[4-[(4-isocyanatophenyl)methyl]phenyl]-' is a compound with potential applications in various fields of scientific research. The compound can be easily synthesized and has several advantages for lab experiments. The compound has a unique structure that makes it suitable for different applications. Further research is required to fully understand the mechanism of action of the compound and to explore its potential applications.
Méthodes De Synthèse
The synthesis of 1,3-Diazetidine-2,4-dione, 1,3-bis[4-[(4-isocyanatophenyl)methyl]phenyl]-' can be achieved by reacting 1,3-diazetidine-2,4-dione with 4-isocyanatobenzyl chloride in the presence of a base. The reaction yields a white solid that can be purified by recrystallization. The purity of the compound can be determined by various analytical techniques such as NMR, IR, and mass spectroscopy.
Applications De Recherche Scientifique
1,3-Diazetidine-2,4-dione, 1,3-bis[4-[(4-isocyanatophenyl)methyl]phenyl]-' has potential applications in various fields of scientific research. The compound can be used as a building block for the synthesis of other compounds. It can also be used as a ligand in coordination chemistry and catalysis. The compound has been used as a modifier for epoxy resins and polyurethanes. It has also been used as a crosslinking agent for polymers.
Propriétés
Numéro CAS |
17589-24-1 |
|---|---|
Nom du produit |
1,3-Diazetidine-2,4-dione, 1,3-bis[4-[(4-isocyanatophenyl)methyl]phenyl]- |
Formule moléculaire |
C30H20N4O4 |
Poids moléculaire |
500.5 g/mol |
Nom IUPAC |
1,3-bis[4-[(4-isocyanatophenyl)methyl]phenyl]-1,3-diazetidine-2,4-dione |
InChI |
InChI=1S/C30H20N4O4/c35-19-31-25-9-1-21(2-10-25)17-23-5-13-27(14-6-23)33-29(37)34(30(33)38)28-15-7-24(8-16-28)18-22-3-11-26(12-4-22)32-20-36/h1-16H,17-18H2 |
Clé InChI |
ARRNPOPZVLSDGB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)N3C(=O)N(C3=O)C4=CC=C(C=C4)CC5=CC=C(C=C5)N=C=O)N=C=O |
SMILES canonique |
C1=CC(=CC=C1CC2=CC=C(C=C2)N3C(=O)N(C3=O)C4=CC=C(C=C4)CC5=CC=C(C=C5)N=C=O)N=C=O |
Autres numéros CAS |
17589-24-1 |
Pictogrammes |
Irritant; Health Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



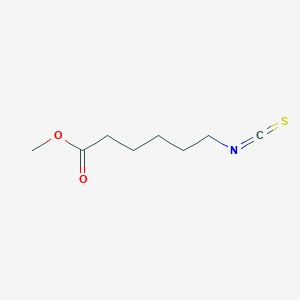
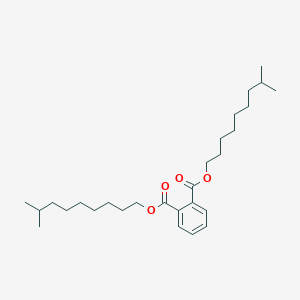




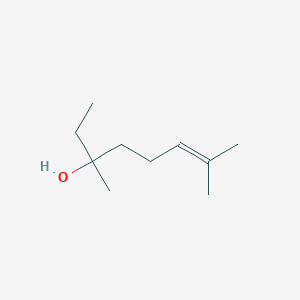

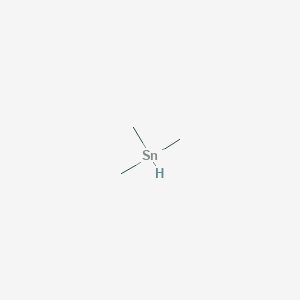
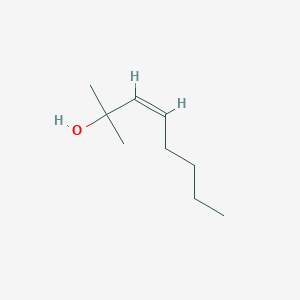
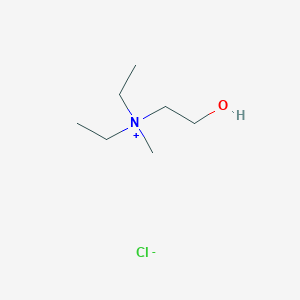
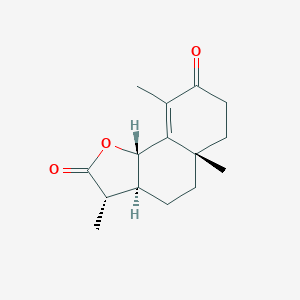
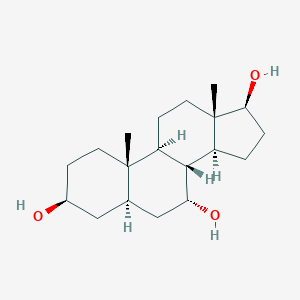
![Copper;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetracarboxylic acid](/img/structure/B102414.png)